molecular formula C11H10ClNO B1595823 (2-Chloro-8-methylquinolin-3-yl)methanol CAS No. 333408-31-4

(2-Chloro-8-methylquinolin-3-yl)methanol

Cat. No. B1595823
CAS RN: 333408-31-4
M. Wt: 207.65 g/mol
InChI Key: GQLHTRIZUUCKGQ-UHFFFAOYSA-N
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Description

(2-Chloro-8-methylquinolin-3-yl)methanol, also known as 2-CQM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, alcohols, and other organic solvents. 2-CQM has been used in a variety of laboratory experiments, including enzymatic assays, protein-ligand binding studies, and DNA sequencing. In addition, it has been used as a reagent in organic synthesis and as a fluorescent dye for imaging.

Scientific Research Applications

Photophysical Properties and Synthetic Applications

A study by Singh et al. (2015) explored the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds, characterized by various spectroscopic methods, demonstrated significant photophysical properties, which can be useful in developing materials with specific optical characteristics (Singh, Sindhu, & Khurana, 2015).

Methanol Dehydrogenases and Catalysis

Research by Keltjens et al. (2014) discussed the catalytic efficiency of methanol dehydrogenases (MDH) in methylotrophic bacteria, highlighting the role of pyrroloquinoline quinone (PQQ) and rare-earth elements (REE) in enhancing catalytic processes. This insight into methanol metabolism may guide the design of biocatalysts and industrial processes (Keltjens, Pol, Reimann, & Camp, 2014).

Antimicrobial Applications

Kim et al. (2014) investigated the antimicrobial potentials of 4-methylquinoline analogues against foodborne bacteria, derived from Citrullus colocynthis fruits. The study established structure-activity relationships, offering a basis for developing natural preservatives and pharmaceuticals with enhanced antimicrobial activity (Kim, Lee, Yang, & Lee, 2014).

Charge Density Analysis and Molecular Interactions

Hathwar and Guru Row (2010) performed an experimental and theoretical charge density analysis on compounds including 2-chloro-3-quinolinyl methanol. This study provided insights into Cl···Cl intermolecular interactions, which are essential for understanding the properties of halogenated compounds in various applications (Hathwar & Guru Row, 2010).

Photocyclization Studies

Sakurai et al. (2003) explored the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, leading to the formation of quinolinone and isoquinoline derivatives. This research could have implications for the synthesis of complex heterocyclic structures in pharmaceuticals and organic materials (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).

Biochemical Analysis

Biochemical Properties

(2-Chloro-8-methylquinolin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and π-π stacking interactions in its crystalline form . These interactions suggest that this compound may influence the structural stability and function of biomolecules it interacts with.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and π-π stacking interactions suggests that it may affect the structural integrity of cellular components, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its mechanism of action, affecting the stability and function of the biomolecules it interacts with.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its structural integrity through hydrogen bonds and π-π stacking interactions , which may contribute to its stability in laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The compound’s interactions with biomolecules through hydrogen bonds and π-π stacking interactions play a significant role in determining its dosage-dependent effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrogen bonds and π-π stacking interactions suggests that it may affect the activity and function of metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation. The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form hydrogen bonds and π-π stacking interactions is essential for its subcellular localization.

properties

IUPAC Name

(2-chloro-8-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLHTRIZUUCKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357707
Record name (2-chloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333408-31-4
Record name (2-chloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-31-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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